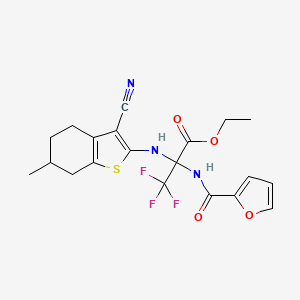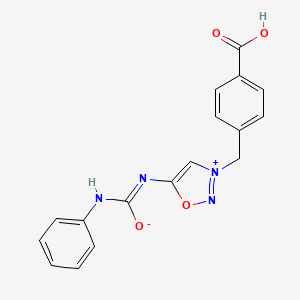![molecular formula C29H32N2O2S B4291946 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4291946.png)
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol
Overview
Description
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol, also known as DPPH, is a synthetic antioxidant compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol involves the donation of a hydrogen atom to a free radical, effectively neutralizing it. This process converts this compound to its reduced form, which can be detected by spectrophotometry. This compound has been shown to be a potent antioxidant due to its ability to scavenge a wide range of free radicals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to protect against neurodegenerative diseases by reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol is a widely used antioxidant compound in laboratory experiments due to its stability and ease of use. It is readily available and can be used in a variety of assays to evaluate antioxidant activity. However, it is important to note that this compound may not accurately reflect the antioxidant properties of a compound in vivo, as it is a synthetic compound and may not behave in the same way as natural antioxidants.
Future Directions
There are several future directions for research on 2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol. One area of interest is the development of this compound-based assays for the evaluation of antioxidant activity in natural products. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for the production of this compound may lead to more efficient and cost-effective production of this valuable compound.
Conclusion
In conclusion, this compound is a synthetic antioxidant compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of this compound with high purity. This compound has been extensively studied for its antioxidant properties and has been used in various biological assays. Its mechanism of action involves the donation of a hydrogen atom to a free radical, effectively neutralizing it. This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and protecting against neurodegenerative diseases. While this compound is a widely used antioxidant compound in laboratory experiments, it is important to note that it may not accurately reflect the antioxidant properties of a compound in vivo. There are several future directions for research on this compound, including the development of this compound-based assays for the evaluation of antioxidant activity in natural products and the investigation of its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]thio}phenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in vitro. This compound has also been used in various biological assays, including the evaluation of anti-inflammatory, anti-cancer, and neuroprotective activities.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-28(2,3)23-16-20(17-24(26(23)32)29(4,5)6)34-27-22-11-9-8-10-21(22)25(30-31-27)18-12-14-19(33-7)15-13-18/h8-17,32H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLMEFGOZJJYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-propionylalaninate](/img/structure/B4291866.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291871.png)
![6-amino-3-tert-butyl-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291885.png)
![6'-amino-4-bromo-3'-(4-butoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291891.png)


![[6'-amino-5'-cyano-3'-(4-ethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4291906.png)
![5-(4-bromophenyl)-3-(2,4-dihydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4291923.png)

![[2-amino-3-cyano-7-(2-furyl)-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl]acetic acid](/img/structure/B4291942.png)
![4-{4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]phthalazin-1-yl}benzamide](/img/structure/B4291945.png)
![6'-amino-4-bromo-5-methyl-2-oxo-3'-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291951.png)
![2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4291954.png)
![2-{2-[2-(diphenylphosphoryl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4291969.png)
